molecular formula C23H16BrN5OS B11701934 (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11701934
M. Wt: 490.4 g/mol
InChI Key: ADEDZJRODYRRBM-UHFFFAOYSA-N
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Description

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a thiazole ring, and a naphthyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the synthesis of the thiazole ring, followed by the introduction of the bromophenyl group. The final steps involve the formation of the pyrazolone core and the attachment of the naphthyl hydrazine group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as halogens. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehalogenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular pathways. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Additionally, its unique structure makes it a valuable tool in materials science for developing novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. Its interaction with cellular pathways can also induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

When compared to similar compounds, (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with thiazole rings, bromophenyl groups, or naphthyl hydrazine moieties. the specific arrangement and interaction of these groups in (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE confer distinct properties and potential applications. This uniqueness makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H16BrN5OS

Molecular Weight

490.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(naphthalen-2-yldiazenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C23H16BrN5OS/c1-14-21(27-26-19-11-8-15-4-2-3-5-17(15)12-19)22(30)29(28-14)23-25-20(13-31-23)16-6-9-18(24)10-7-16/h2-13,28H,1H3

InChI Key

ADEDZJRODYRRBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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